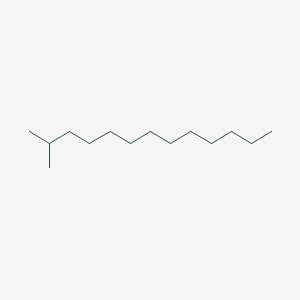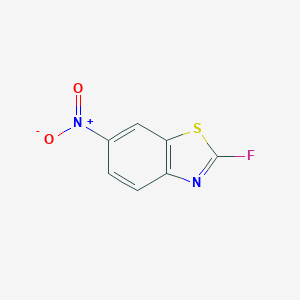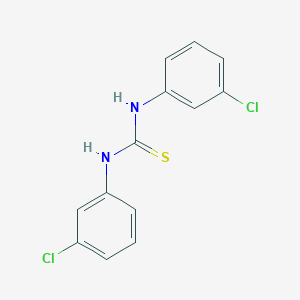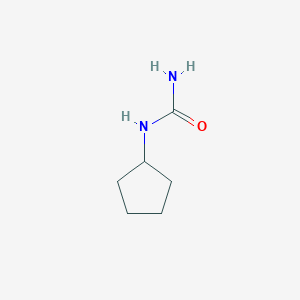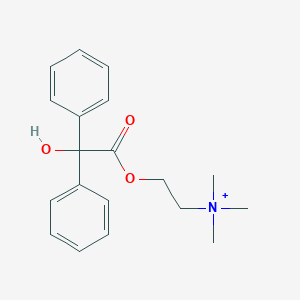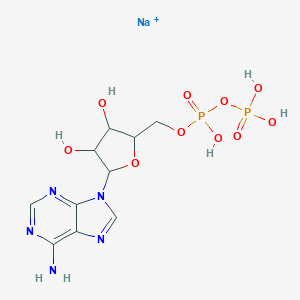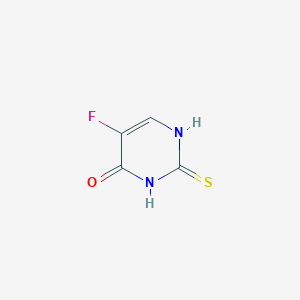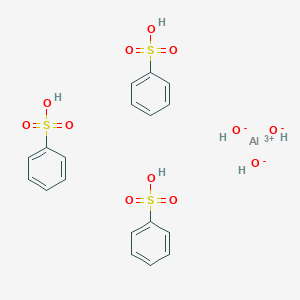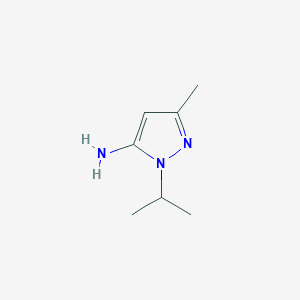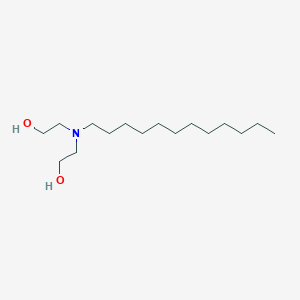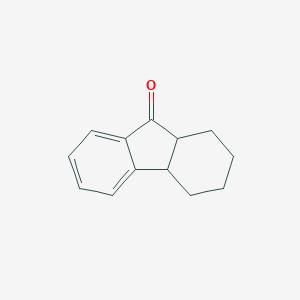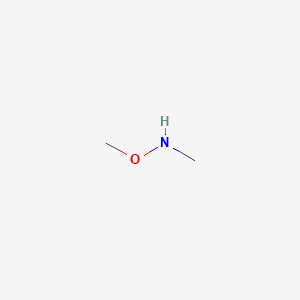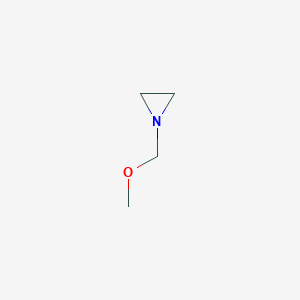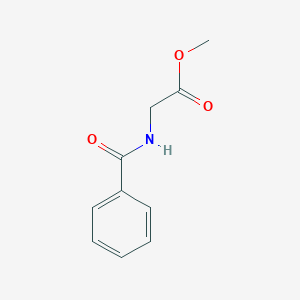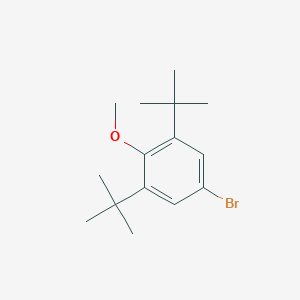
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
Vue d'ensemble
Description
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene is a chemically synthesized compound with various potential applications in chemistry. It's part of a broader category of organic compounds known for their complex molecular structures and chemical reactivity.
Synthesis Analysis
- A bulky bromobenzene derivative, similar to 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene, was synthesized and utilized in the preparation of corresponding diphosphene and fluorenylidenephosphine (Toyota et al., 2003).
Molecular Structure Analysis
- The molecular structure of related compounds has been characterized using methods such as X-ray crystallography, revealing details about atomic positioning and bonding (Ye, 2007).
Chemical Reactions and Properties
- This compound has been used as an intermediate in electrophosphorescent materials (Kong-qiang, 2005).
- It participates in reactions like bromination, yielding various bromobenzene derivatives (Baas & Wepster, 2010).
Physical Properties Analysis
- Compounds with similar structure have been analyzed for their physical properties, such as their crystal structure and intermolecular interactions (Sharutin & Sharutina, 2016).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, of similar compounds have been investigated in various chemical reactions and under different conditions (Shernyukov et al., 2019).
Applications De Recherche Scientifique
- Chemoselective trifluoromethylation
- Aralkylation of 2-N-acetylguanine
- Coupling reactions with terminal alkynes
- Synthesis of near-IR solid-state fluorescent naphthooxazine dyes
- Synthesis of biologically active molecules, including steroid sulfatase inhibitors and short cationic antimicrobial peptides
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-1,3-ditert-butyl-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHJQLVAMOKQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546822 | |
| Record name | 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene | |
CAS RN |
1516-96-7 | |
| Record name | 5-Bromo-1,3-bis(1,1-dimethylethyl)-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


